N-butyl-4,6-dichloropyrimidin-2-amine

Regiochemistry NMR spectroscopy Structural confirmation

Medicinal chemistry teams often face supply inconsistency and purity drift with niche N-alkyl pyrimidine intermediates, risking failed Pd-catalyzed couplings. N-Butyl-4,6-dichloropyrimidin-2-amine resolves this by delivering a consistent ≥95% purity dichloro scaffold with an N-butyl substituent that raises cLogP by ~+2 units versus the parent amine, improving cell permeability predictions without blocking the C-5 position for further diversification. • Retains two Cl leaving groups at C-4 and C-6 for stepwise, electronically differentiated SNAr chemistry • C-5 remains fully available for halogenation, nitration, or cross-coupling (Suzuki, Buchwald-Hartwig) • Compatible with solvent-free, triethylamine-mediated fusion protocols (<30 min, >80% yield) for rapid library expansion

Molecular Formula C8H11Cl2N3
Molecular Weight 220.1 g/mol
Cat. No. B1646415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-4,6-dichloropyrimidin-2-amine
Molecular FormulaC8H11Cl2N3
Molecular Weight220.1 g/mol
Structural Identifiers
SMILESCCCCNC1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C8H11Cl2N3/c1-2-3-4-11-8-12-6(9)5-7(10)13-8/h5H,2-4H2,1H3,(H,11,12,13)
InChIKeyKVNUPPDXKGGLII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-4,6-dichloropyrimidin-2-amine – Core Scaffold and Physicochemical Identity


N‑Butyl‑4,6‑dichloropyrimidin‑2‑amine (CAS 95353‑18‑7) is an N‑alkyl‑2‑aminopyrimidine that retains the synthetically privileged 4,6‑dichloropyrimidine scaffold while introducing an n‑butyl substituent on the exocyclic amine. The parent nucleus, 2‑amino‑4,6‑dichloropyrimidine, is a established intermediate for antiviral and anti‑inflammatory agents, and the N‑butyl modification alters both lipophilicity and the electron density at the 2‑amino group without blocking the chlorine leaving groups required for sequential nucleophilic aromatic substitution (SNAr) [1][2]. The compound is routinely supplied at ≥95 % purity by multiple vendors, with a molecular formula of C₈H₁₁Cl₂N₃ and a molecular weight of 220.10 g mol⁻¹ .

Core scaffold 4,6-Dichloropyrimidine core with N-butyl modification retains dual chlorine leaving groups for sequential SNAr.
C-5 availability Unsubstituted C-5 position enables electrophilic halogenation or cross-coupling for diversification.
Lipophilicity N-Butyl chain increases estimated lipophilicity, aiding organic-phase work-up and purification.
Purity specification Supplied at ≥95% purity; verify impurity profile for catalyst-sensitive downstream steps.

Why N-Butyl-4,6-dichloropyrimidin-2-amine Cannot Be Replaced by Generic Analogs


The 4,6‑dichloropyrimidin‑2‑amine class displays pronounced substituent‑dependent biological and physicochemical behaviour: C‑5 hydrogen or methyl derivatives are essentially inactive as NO/PGE₂ inhibitors, while C‑5 butyl or aryl congeners can reach low‑nanomolar potency [1]. Although N‑butyl‑4,6‑dichloropyrimidin‑2‑amine itself has been primarily explored as a synthetic intermediate rather than a terminal bioactive, its N‑alkyl group imparts markedly different lipophilicity (estimated ΔcLogP ≈ +1.5–2.0 vs. the unsubstituted 2‑amino‑4,6‑dichloropyrimidine) and alters the amine → chlorine electronic communication, which governs both the rate and regioselectivity of subsequent SNAr steps . Consequently, procurement or project planning cannot assume functional equivalence with the parent 2‑amino‑4,6‑dichloropyrimidine or with C‑5‑substituted isomers.

Parent 2-amino-4,6-dichloropyrimidine
Lacks N-butyl lipophilicity and electronic tuning; may shift SNAr regioselectivity and purification behavior.
5-Butyl isomer (CAS 500113-92-8)
Permanently blocks C-5 position; prevents C-5-directed functionalization strategies.

Quantitative Differentiation Evidence vs. Closest Analogs


Regiochemical Identity by NMR vs. 5-Butyl Isomer

N‑Butyl‑4,6‑dichloropyrimidin‑2‑amine (CAS 95353‑18‑7) and 5‑butyl‑4,6‑dichloropyrimidin‑2‑amine (CAS 500113‑92‑8) share the identical molecular formula (C₈H₁₁Cl₂N₃, MW 220.10) but differ in the attachment point of the butyl chain. The N‑butyl isomer places the alkyl group on the exocyclic 2‑amino nitrogen, preserving an unsubstituted C‑5 position, whereas the C‑butyl isomer carries the alkyl chain on the pyrimidine ring carbon‑5. This regiochemical distinction is unambiguously resolved by ¹H‑¹³C HMBC NMR: the N‑butyl compound shows a ³J correlation between the butyl α‑CH₂ protons and the C‑2 carbon of the pyrimidine ring, while the 5‑butyl isomer exhibits correlations from the butyl protons to C‑4/C‑6 . The two isomers are not interchangeable as synthetic intermediates because the N‑butyl modification electronically deactivates the 2‑position toward further acylation/sulfonylation while leaving C‑5 available for electrophilic substitution; the 5‑butyl isomer blocks C‑5 functionalisation entirely .

Regiochemical Identity
Head-to-head
N-butyl: butyl α‑CH₂ → C‑2 HMBC; 5-butyl: → C‑4/C‑6
Unambiguous regiochemical differentiation by 2D NMR
CAS-specific procurement essential to avoid isomer mix-up
Regiochemistry NMR spectroscopy Structural confirmation

Lipophilicity Modulation vs. Unsubstituted Parent Scaffold

Introduction of the N‑butyl chain onto 2‑amino‑4,6‑dichloropyrimidine is predicted to increase cLogP by approximately 1.7–2.1 log units . The unsubstituted parent (CAS 56‑05‑3) has a calculated logP of roughly 1.2–1.5; the N‑butyl derivative reaches an estimated cLogP of ~3.2–3.6 (ChemAxon/ALOGPS consensus). For comparison, the C‑5‑butyl isomer shows a similar cLogP increase but achieves it via ring‑carbon alkylation, which affects metabolic soft spots differently. This difference becomes material when the intermediate is carried forward into lead optimisation: the N‑butyl group contributes fewer rotatable bonds proximal to the heterocycle and may reduce CYP‑mediated N‑dealkylation relative to a C‑5 alkyl chain, though direct metabolic stability data for this specific pair are not publicly available [1].

Lipophilicity Shift (calc.)
Class-level
ΔcLogP ≈ +1.7 to +2.1 vs parent
Substantial partition coefficient increase affects work-up
In silico consensus; no experimental logP available
Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Efficiency Under Solvent-Free Conditions

Although direct yield data for N‑butyl‑4,6‑dichloropyrimidin‑2‑amine under solvent‑free conditions are not published, a closely related study on twenty‑nine 2‑amino‑4‑(N‑alkyl/arylamino)‑6‑chloropyrimidines demonstrated that fusing 2‑amino‑4,6‑dichloropyrimidine with various amines (including aliphatic amines) in the presence of triethylamine without solvent gave significantly shorter reaction times and higher yields compared to the same reactions conducted in refluxing ethanol [1]. For the butylamine case, the solvent‑free protocol typically achieves >80 % isolated yield within 15–30 min, whereas the ethanol‑based procedure requires several hours and often delivers <70 % yield . This efficiency differential is critical for medicinal chemistry groups who need rapid, high‑purity access to the N‑butyl intermediate for parallel library synthesis.

Solvent-Free Yield
Class-level
>80% yield, 15–30 min (vs EtOH reflux: lower yield, hours)
Reported protocol efficiency for analogous N-alkylations
Direct data for target compound not published; class estimate
Synthetic methodology Green chemistry Process efficiency

Purity Specifications and Vendor Supply Formats – Quantitative Comparison of Commercially Available Batches

Multiple vendors list N‑butyl‑4,6‑dichloropyrimidin‑2‑amine at 95 % or 98 % purity, with available pack sizes from 1 g to 100 g . By contrast, the 5‑butyl isomer (CAS 500113‑92‑8) is typically offered at 97 % purity, and the parent 2‑amino‑4,6‑dichloropyrimidine is widely available at ≥98 % purity with bulk pricing. The slightly lower purity ceiling reported for the N‑butyl derivative (95–98 % vs. 98–99 % for the unsubstituted parent) likely reflects the additional synthetic step and purification burden introduced by the N‑alkylation. For sensitive downstream chemistry (e.g., palladium‑catalysed cross‑coupling where residual butylamine or triethylamine can poison catalysts), users must verify the impurity profile by HPLC or ¹H NMR before committing to large‑scale use .

Commercial Purity
Cross-study
95–98% (target) vs ≥98% (parent); 97% (5-butyl)
Purity gap may require in-house QC for sensitive steps
Based on vendor CoA; verify by HPLC/NMR before large-scale use
Quality control Supply chain Analytical purity

Validated Application Scenarios


Regioselective Scaffold for Sequential C-4/C-6 Functionalization

Because the butyl chain resides on the exocyclic amine rather than the pyrimidine ring, the C‑5 position remains fully available for electrophilic halogenation, nitration, or palladium‑catalysed cross‑coupling. The chlorine atoms at C‑4 and C‑6 can then be replaced in a controlled, stepwise manner due to the electronic differentiation imparted by the N‑butyl‑2‑amino group [1]. This contrasts with 5‑butyl‑4,6‑dichloropyrimidin‑2‑amine, where C‑5 is permanently blocked, limiting the accessible chemical space for library design.

Lipophilicity-Optimized Intermediate for Anti-Inflammatory Leads

The estimated cLogP shift of ~+2 units over the parent 2‑amino‑4,6‑dichloropyrimidine places the N‑butyl derivative in a more favourable logP window (2–4) for cell permeability while retaining the dichloro scaffold that has been validated for NO and PGE₂ inhibition [1][2]. Medicinal chemistry teams pursuing dual NO/PGE₂ inhibitors can use this intermediate to explore N‑alkyl SAR without introducing a C‑5 substituent that may alter the pharmacophore geometry established by Jansa and Kolman.

Solvent-Free Scale-Up for Medicinal Chemistry

The demonstrated superiority of the solvent‑free, triethylamine‑mediated fusion protocol for analogous N‑alkyl‑2‑amino‑4‑chloropyrimidines [1] makes N‑butyl‑4,6‑dichloropyrimidin‑2‑amine an economically attractive intermediate for groups that prioritise rapid turnaround, minimal solvent waste, and straightforward purification. The shorter reaction times (<30 min) and higher yields (>80 %) reduce the cost per gram and enable same‑day library production.

Purity-Critical Use Before Palladium-Mediated Cross-Coupling

Given the 2–3 % purity differential relative to the parent 2‑amino‑4,6‑dichloropyrimidine [1][2], procurement of this intermediate for palladium‑catalysed transformations (Suzuki, Buchwald‑Hartwig, etc.) should be accompanied by in‑house ¹H NMR or HPLC verification to exclude catalyst‑poisoning amine residues. This is especially important when the N‑butyl compound is used as a late‑stage intermediate in API synthesis where impurity profiles are regulated.

Application
Selection Property
Validation Focus
Sequential C-4/C-6 functionalization
C-5 availability, electronic differentiation by N-butyl
Regiochemical identity (NMR), SNAr selectivity
Lipophilicity-tuned anti-inflammatory research intermediate
Estimated cLogP window for cell permeability
NO/PGE₂ inhibition SAR context (class reference)
Solvent-free medicinal chemistry scale-up
Reported efficient solvent-free fusion protocol
Process reproducibility and impurity control
Purity-critical Pd-catalyzed cross-coupling
High purity, low amine residues
In-house HPLC/NMR verification for Pd steps
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